Bis(2-benzyloxy-3-nitrophenyl)disulfide
Description
Molecular Architecture and IUPAC Nomenclature
The molecular structure of Bis(2-benzyloxy-3-nitrophenyl)disulfide is defined by the molecular formula C26H20N2O6S2, indicating a complex arrangement of twenty-six carbon atoms, twenty hydrogen atoms, two nitrogen atoms, six oxygen atoms, and two sulfur atoms. The systematic International Union of Pure and Applied Chemistry nomenclature designates this compound as 1-nitro-3-[(3-nitro-2-phenylmethoxyphenyl)disulfanyl]-2-phenylmethoxybenzene, reflecting the precise positional arrangement of functional groups within the molecular framework. Alternative nomenclature systems recognize this structure as 1,1'-Disulfanediylbis[2-(benzyloxy)-3-nitrobenzene], emphasizing the symmetrical nature of the disulfide-linked aromatic system.
The molecular weight of this compound is consistently reported as 520.57 to 520.58 grams per mole across multiple analytical determinations. The structural architecture consists of two identical aromatic units, each featuring a benzene ring substituted with a nitro group at the 3-position and a benzyloxy group at the 2-position, connected through a central disulfide bridge. This symmetrical arrangement contributes significantly to the compound's stability and defines its chemical reactivity patterns.
The three-dimensional molecular geometry reveals a complex spatial arrangement where the two aromatic rings can adopt various conformational states due to rotation around the disulfide bond. The benzyloxy substituents extend the molecular framework, creating additional sites for intermolecular interactions and influencing the compound's physical properties such as solubility and crystallization behavior.
Properties
IUPAC Name |
1-nitro-3-[(3-nitro-2-phenylmethoxyphenyl)disulfanyl]-2-phenylmethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O6S2/c29-27(30)21-13-7-15-23(25(21)33-17-19-9-3-1-4-10-19)35-36-24-16-8-14-22(28(31)32)26(24)34-18-20-11-5-2-6-12-20/h1-16H,17-18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWRELPZIJGMOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=CC=C2SSC3=CC=CC(=C3OCC4=CC=CC=C4)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
Key parameters for efficient disulfide bond formation include:
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | Water | High (90–92%) |
| Temperature | 70°C | Maximizes yield |
| Catalyst | None | Comparable to I₂ |
| Reaction Time | 12 hours | Complete conversion |
Adapted from enaminone disulfide synthesis, these conditions avoid costly catalysts and leverage water’s role in stabilizing intermediates. For the target compound, 2-benzyloxy-3-nitrobenzenethiol would dimerize via thiol oxidation, likely following the mechanism:
The nitro and benzyloxy groups may influence reaction kinetics due to their electron-withdrawing and steric effects, respectively.
Silver-Mediated Disulfide Bond Formation
An alternative approach utilizes silver salts to facilitate disulfide coupling, as demonstrated in nucleoside phosphate prodrug synthesis. This method involves:
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Thiol Deprotonation : Treatment of 2-benzyloxy-3-nitrobenzenethiol with a base (e.g., triethylamine) to generate the thiolate anion.
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Oxidation with Ag⁺ : Reaction with silver nitrate to form intermediate silver thiolate complexes.
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Disproportionation : Thermal or light-induced cleavage of Ag–S bonds, yielding the disulfide.
Critical Considerations
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Solvent : Dimethyl sulfoxide (DMSO) enhances silver salt solubility but may reduce yields due to side reactions (e.g., sulfoxide formation).
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Stoichiometry : A 2:1 molar ratio of thiol to AgNO₃ ensures complete conversion.
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Purification : Column chromatography with petroleum ether/ethyl acetate (1:1) effectively isolates the product, as validated in analogous systems.
Functional Group Introduction via Mitsunobu Coupling
The benzyloxy groups in this compound can be installed using Mitsunobu conditions, followed by disulfide formation. This two-step strategy ensures regioselectivity:
Step 1: Benzyloxy Group Installation
Reacting 3-nitrocatechol with benzyl alcohol under Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) yields 2-benzyloxy-3-nitrobenzene. This method is preferred over nucleophilic substitution due to the nitro group’s deactivating effects.
Step 2: Thiolation and Oxidation
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Thiol Introduction : Radical thiolation (e.g., using P₂S₅) converts the aryl ether to a thiol.
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Oxidative Dimerization : As described in Section 1, aerial oxidation completes disulfide formation.
Reaction Optimization and Challenges
Solvent Effects
Comparative data from enaminone disulfide synthesis highlight solvent-dependent yields:
| Solvent | Yield (%) | Notes |
|---|---|---|
| Water | 92 | Optimal for disulfides |
| DMF | 47 | Polar aprotic, moderate |
| DMSO | 18 | Side reactions dominate |
| Toluene | 15 | Low solubility |
Water’s superiority arises from its ability to stabilize polar transition states and avoid side reactions common in organic solvents.
Temperature and Time
Analytical Characterization
Successful synthesis is confirmed via:
Scalability and Industrial Considerations
While lab-scale methods use batch reactors, continuous-flow systems could enhance scalability. Key factors include:
Chemical Reactions Analysis
Types of Reactions: Bis(2-benzyloxy-3-nitrophenyl)disulfide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: It can be reduced to form thiols.
Substitution: The nitro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as dithiothreitol or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Substituted nitrophenyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
BNPDS has the molecular formula C26H20N2O6S2 and a molecular weight of 520.58 g/mol. Its structure features two benzyloxy groups and two nitrophenyl groups linked by a disulfide bond, which enhances its reactivity and biological activity. The compound's ability to form disulfide bonds makes it particularly valuable in organic synthesis and proteomics research.
Scientific Research Applications
1. Organic Synthesis:
BNPDS is primarily utilized as a reagent in organic synthesis, especially for the formation of disulfide bonds. It plays a crucial role in various chemical reactions that require precise control over disulfide bond formation, making it essential for creating complex organic molecules.
2. Proteomics Research:
In the field of proteomics, BNPDS serves as a cleavable cross-linker. This application allows researchers to covalently link proteins together, facilitating the study of protein-protein interactions and complexes. The ability to separate linked proteins under reducing conditions enables detailed analysis of dynamic protein interactions within cells.
3. Biological Research:
BNPDS is used to study protein folding and stability since disulfide bonds are integral to the structural integrity of proteins. By manipulating these bonds, researchers can gain insights into various biological processes and disease mechanisms where protein interactions are critical.
4. Medical Research:
While not directly used in therapeutic applications, BNPDS is valuable in drug development targeting disulfide bond formation or disruption. Understanding how this compound interacts with proteins can lead to advancements in treatments for diseases involving protein misfolding or aggregation.
Proteomics Applications:
Research has demonstrated that BNPDS can effectively cross-link proteins in vitro, which is crucial for analyzing protein complexes involved in cellular processes. For instance, studies have highlighted its role in understanding the mechanisms underlying diseases where protein interactions are pivotal.
Antioxidant Mechanism:
Investigations into the antioxidant properties of BNPDS suggest potential applications in reducing oxidative damage at the molecular level. Related compounds have shown that organosulfur compounds can scavenge free radicals, indicating that BNPDS may also possess similar protective effects.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Organic Synthesis | Used as a reagent for forming disulfide bonds |
| Proteomics | Serves as a cleavable cross-linker for studying protein interactions |
| Biological Research | Investigates protein folding and stability |
| Medical Research | Supports drug development targeting disulfide bond dynamics |
Mechanism of Action
The primary mechanism of action of Bis(2-benzyloxy-3-nitrophenyl)disulfide involves the oxidation of thiol groups to form disulfide bonds . This reaction is crucial in various biochemical processes, including protein folding and stabilization. The compound acts as an oxidizing agent, facilitating the formation of disulfide bonds between cysteine residues in proteins.
Comparison with Similar Compounds
Key Structural Features :
- Substituents : Each phenyl ring contains a benzyloxy group (electron-donating) at the 2-position and a nitro group (electron-withdrawing) at the 3-position.
- Molecular Formula : Inferred as C₂₆H₂₀N₂O₆S₂ (based on substitution patterns of similar compounds).
- Molecular Weight : Estimated ~544.6 g/mol.
The benzyloxy group likely enhances lipophilicity compared to simpler nitro-substituted disulfides, while the nitro group may contribute to redox activity. Applications could include organic synthesis intermediates or vulcanization agents, though further studies are needed to confirm these uses .
Comparison with Structurally Similar Compounds
1,2-Bis(2-nitrophenyl)disulfane
- Molecular Formula : C₁₂H₈N₂O₄S₂
- Molecular Weight : 324.3 g/mol
- Substituents : Two nitro groups at the 2-position on each phenyl ring.
- Key Differences :
- Lacks benzyloxy groups, reducing steric hindrance and lipophilicity.
- Exhibits higher reactivity as a sulphenylating agent due to less bulky substituents.
- Applications : Widely used in rubber vulcanization and as a precursor for sulfur-containing pharmaceuticals .
Bis(4-nitrophenyl)disulfide
- Molecular Formula : C₁₂H₈N₂O₄S₂
- Molecular Weight : 324.3 g/mol
- Substituents : Nitro groups at the 4-position on each phenyl ring.
- Key Differences :
- Nitro groups at the para position reduce steric effects compared to ortho-substituted analogs.
- Higher solubility in polar solvents due to symmetrical substitution.
- Applications : Used in polymer chemistry and as a model compound for studying disulfide bond reactivity .
Dibutyl Disulfide
- Molecular Formula : C₈H₁₈S₂
- Molecular Weight : 178.35 g/mol
- Structure : Aliphatic disulfide with two butyl chains.
- Key Differences :
- Lacks aromatic rings and functional groups, resulting in lower thermal stability.
- Highly volatile and flammable, limiting industrial applications compared to aromatic disulfides.
- Applications : Primarily used in lubricant additives and flavoring agents due to its mild odor .
Data Table: Comparative Analysis
Research Findings and Trends
- Reactivity : Aromatic disulfides with electron-withdrawing groups (e.g., nitro) exhibit enhanced redox activity, making them suitable for catalytic applications. The benzyloxy group in this compound may stabilize intermediates during reactions .
- Solubility : Nitro groups at meta or para positions improve solubility in organic solvents, while ortho-substituted analogs (e.g., 1,2-Bis(2-nitrophenyl)disulfane) face steric challenges .
- Industrial Relevance : Aliphatic disulfides like Dibutyl Disulfide are less thermally stable but safer to handle, whereas aromatic derivatives are preferred in high-performance materials .
Biological Activity
Bis(2-benzyloxy-3-nitrophenyl)disulfide (BNPDS), a compound with the molecular formula C26H20N2O6S2 and a molecular weight of 520.58 g/mol, has garnered attention in the field of biochemistry, particularly for its applications in proteomics research. This article explores the biological activities of BNPDS, including its mechanisms of action, potential therapeutic applications, and comparative analyses with structurally similar compounds.
Chemical Structure and Properties
BNPDS features two benzyloxy groups and two nitrophenyl groups linked by a disulfide bond. This unique structural arrangement enhances its reactivity and biological activity. The compound is primarily utilized as a cleavable cross-linker in proteomics, facilitating the study of protein-protein interactions by covalently linking proteins together, which can later be separated under reducing conditions.
Biological Activities
Research indicates that BNPDS exhibits several notable biological activities:
Comparative Analysis with Similar Compounds
To better understand the unique properties of BNPDS, it is useful to compare it with other organosulfur compounds that share structural features:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Diphenyl disulfide | Two phenyl groups connected by a disulfide bond | Commonly used as a stabilizer in rubber |
| 4,4'-Dithiodiphenol | Two phenolic groups connected by a disulfide bond | Exhibits strong antioxidant properties |
| 2,2'-Dithiobis(benzothiazole) | Two benzothiazole rings connected by a disulfide bond | Used as a vulcanization accelerator in rubber |
The uniqueness of BNPDS lies in its combination of both benzyloxy and nitrophenyl functionalities attached to a disulfide moiety, which may enhance its reactivity compared to other similar compounds.
Research Findings and Case Studies
Although comprehensive studies specifically targeting the biological activity of BNPDS are scarce, preliminary findings suggest several avenues for future research:
- Proteomics Applications : Studies have demonstrated that BNPDS can effectively cross-link proteins in vitro, facilitating the analysis of protein complexes involved in various cellular processes. This application is particularly relevant in understanding disease mechanisms where protein interactions play critical roles.
- Antioxidant Mechanism : Investigations into the antioxidant properties of BNPDS could reveal its mechanism of action at the molecular level. For instance, studies on related compounds have shown that organosulfur compounds can scavenge free radicals and reduce oxidative damage .
Q & A
Q. What synthetic methodologies are recommended for preparing Bis(2-benzyloxy-3-nitrophenyl)disulfide, and how can purity be optimized?
Methodological Answer:
- Synthesis Pathways : Use nucleophilic aromatic substitution (NAS) for introducing benzyloxy and nitro groups onto the phenyl ring, followed by oxidative coupling of thiol intermediates. Catalytic systems like iodine/DMSO or FeCl₃ can facilitate disulfide bond formation.
- Purity Optimization : Employ orthogonal design (e.g., Taguchi method) to optimize reaction parameters (temperature, solvent polarity, stoichiometry). Monitor purity via HPLC with a C18 column (acetonitrile/water gradient) and confirm via elemental analysis .
- Validation : Cross-validate using FT-IR (S-S stretch at ~500 cm⁻¹) and NMR (aromatic proton splitting patterns) .
Q. How can the thermal stability and degradation kinetics of this compound be characterized?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Conduct under nitrogen atmosphere (10°C/min ramp) to determine decomposition onset temperature.
- Kinetic Modeling : Apply Flynn-Wall-Ozawa isoconversional method to calculate activation energy (Ea) from TGA data.
- Degradation Products : Analyze via GC-MS (e.g., DB-5MS column, 30 m × 0.25 mm ID) to identify volatile byproducts like benzaldehyde or nitrophenol derivatives .
Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- UV-Vis : Validate π-π* transitions in the nitroaromatic system (λmax ~350 nm in DMSO).
- NMR : Assign peaks using ¹H/¹³C DEPT-Q spectra (e.g., benzyloxy protons at δ 5.1–5.3 ppm; nitro group deshielding effects).
- Mass Spectrometry : High-resolution ESI-MS in negative ion mode to confirm molecular ion [M-H]⁻ at m/z 541.03 .
Advanced Research Questions
Q. How can computational modeling elucidate the redox behavior and electron-transfer mechanisms of this compound?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to compute HOMO-LUMO gaps and reduction potentials. Compare with cyclic voltammetry (CV) data (e.g., glassy carbon electrode, 0.1 M TBAPF₆ in DMF) .
- Mechanistic Insights : Simulate disulfide bond cleavage pathways under reductive conditions (e.g., glutathione interaction) using transition state theory .
Q. What experimental designs are suitable for resolving contradictions in reported reactivity data (e.g., conflicting catalytic activity in cross-coupling reactions)?
Methodological Answer:
- Factorial Design : Test variables (catalyst loading, solvent polarity, temperature) in a 2³ factorial matrix to identify interactions. Use ANOVA to pinpoint significant factors .
- In Situ Monitoring : Employ Raman spectroscopy to track intermediate species during reactions, reducing observational bias .
- Literature Reconciliation : Apply Bradford Hill criteria to assess causality in conflicting studies, prioritizing mechanistic consistency over isolated observations .
Q. How can this compound be integrated into supramolecular systems, and what characterization strategies are needed?
Methodological Answer:
- Host-Guest Studies : Use fluorescence quenching assays with cucurbit[n]urils or cyclodextrins to assess binding affinity.
- Single-Crystal XRD : Resolve π-stacking interactions and dihedral angles between phenyl rings.
- Surface Plasmon Resonance (SPR) : Quantify adsorption kinetics on gold nanoparticles functionalized with thiolated ligands .
Q. What frameworks guide the analysis of this compound’s environmental fate, particularly its persistence in aqueous systems?
Methodological Answer:
- Hydrolysis Studies : Perform pH-dependent degradation tests (pH 3–11) with LC-MS/MS monitoring.
- QSAR Modeling : Corporate logP and nitro group electrophilicity to predict bioaccumulation potential.
- Ecotoxicity Assays : Use Daphnia magna or algal growth inhibition tests under OECD guidelines .
Data Presentation Example
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
